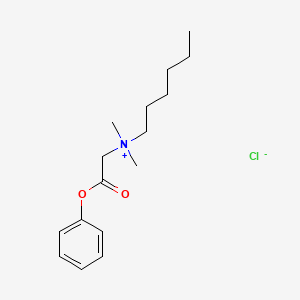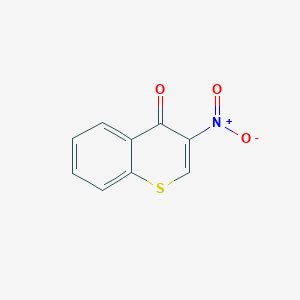
Dodecanethioamide, N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanethioamide, N,N-diethyl- is an organic compound with the molecular formula C16H33NS It is a derivative of dodecanamide, where the oxygen atom in the amide group is replaced by a sulfur atom, and the nitrogen atom is substituted with two ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecanethioamide, N,N-diethyl- can be synthesized through the reaction of dodecanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
C12H25COCl+(C2H5)2NH→C12H25C(N(C2H5)2)S+HCl
Industrial Production Methods: In an industrial setting, the production of dodecanethioamide, N,N-diethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
Types of Reactions:
Oxidation: Dodecanethioamide, N,N-diethyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dodecanethioamide, N,N-diethyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Dodecanethioamide, N,N-diethyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications.
Mecanismo De Acción
The mechanism of action of dodecanethioamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cell membranes, altering their permeability and affecting cellular processes.
Comparación Con Compuestos Similares
Dodecanamide, N,N-diethyl-: Similar structure but with an oxygen atom instead of sulfur.
Dodecanethioamide, N,N-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Dodecanethioamide, N,N-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness: Dodecanethioamide, N,N-diethyl- is unique due to the presence of the sulfur atom, which imparts different chemical reactivity compared to its oxygen-containing analogs. The ethyl groups also influence its solubility and interaction with other molecules, making it distinct from its methyl and isopropyl counterparts.
Propiedades
Número CAS |
143593-91-3 |
|---|---|
Fórmula molecular |
C16H33NS |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
N,N-diethyldodecanethioamide |
InChI |
InChI=1S/C16H33NS/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3 |
Clave InChI |
BYMQOYKPLVYQBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=S)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


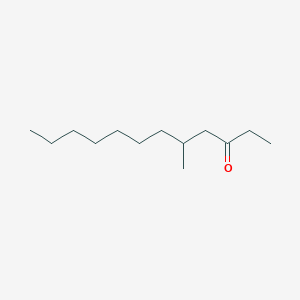
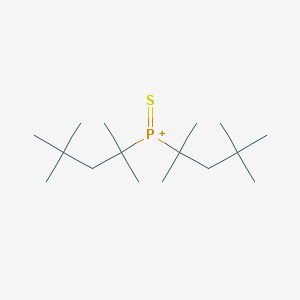
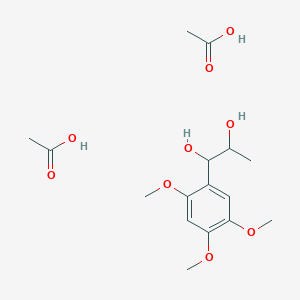
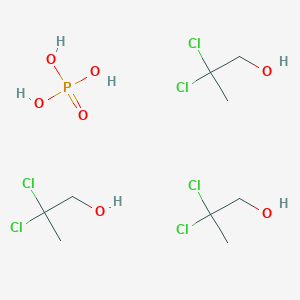
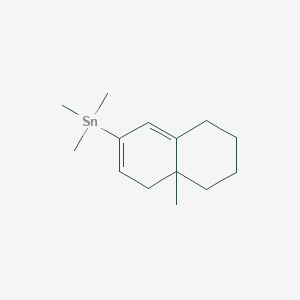
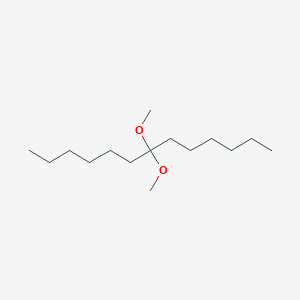
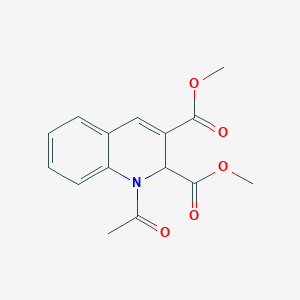
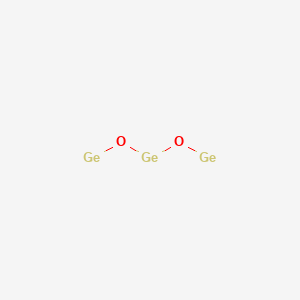

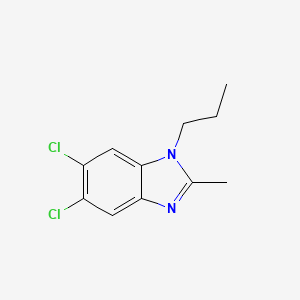
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
